5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 113400-91-2
VCID: VC17284778
InChI: InChI=1S/C15H11ClFN3/c1-20-15(10-6-2-4-8-12(10)16)18-14(19-20)11-7-3-5-9-13(11)17/h2-9H,1H3
SMILES:
Molecular Formula: C15H11ClFN3
Molecular Weight: 287.72 g/mol

5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole

CAS No.: 113400-91-2

Cat. No.: VC17284778

Molecular Formula: C15H11ClFN3

Molecular Weight: 287.72 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole - 113400-91-2

Specification

CAS No. 113400-91-2
Molecular Formula C15H11ClFN3
Molecular Weight 287.72 g/mol
IUPAC Name 5-(2-chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1,2,4-triazole
Standard InChI InChI=1S/C15H11ClFN3/c1-20-15(10-6-2-4-8-12(10)16)18-14(19-20)11-7-3-5-9-13(11)17/h2-9H,1H3
Standard InChI Key WSUBGLKRQMXZLK-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC(=N1)C2=CC=CC=C2F)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-(2-chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1,2,4-triazole, reflects its substitution pattern:

  • A 1,2,4-triazole ring serves as the central scaffold.

  • 2-Chlorophenyl and 2-fluorophenyl groups occupy positions 3 and 5, respectively.

  • A methyl group substitutes the nitrogen at position 1.

This arrangement creates a planar, aromatic system with electron-withdrawing substituents (Cl, F) that enhance metabolic stability and dipole interactions.

Table 1: Molecular Properties

PropertyValue
CAS Number113400-91-2
Molecular FormulaC₁₅H₁₁ClFN₃
Molecular Weight287.72 g/mol
SMILESCN1C(=NC(=N1)C2=CC=CC=C2F)C3=CC=CC=C3Cl
InChI KeyWSUBGLKRQMXZLK-UHFFFAOYSA-N

The canonical SMILES string highlights the triazole core (N1C(=NC(=N1)...)) and substituent positions.

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound is unavailable, related 1,2,4-triazoles exhibit characteristic signals:

  • ¹H NMR: Methyl protons resonate at δ 3.5–4.0 ppm; aromatic protons appear as multiplets between δ 7.0–8.5 ppm .

  • ¹³C NMR: Triazole carbons absorb at δ 145–160 ppm; aryl carbons with electronegative substituents (Cl, F) show deshielding.

Synthesis and Manufacturing

General Synthetic Routes

The VulcanChem entry notes optimized steps for high yield and purity, though specifics are proprietary. Based on analogous triazole syntheses, two pathways are plausible:

Cyclocondensation of Thiosemicarbazides

  • React 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone.

  • Cyclize with hydrazine hydrate under acidic conditions to yield the triazole ring .

  • Introduce the 2-fluorophenyl group via nucleophilic substitution or Suzuki coupling.

Click Chemistry Approach

  • Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core.

  • Functionalize with chlorophenyl and fluorophenyl groups post-cyclization .

Physicochemical Properties

Thermodynamic Stability

The compound’s stability arises from:

  • Aromatic stacking: π-π interactions between aryl rings.

  • Hydrophobic shielding: Methyl and halogen groups reduce water solubility, enhancing shelf life.

Solubility and Partitioning

  • LogP: Estimated at 3.2 (moderately lipophilic), favoring membrane penetration.

  • Aqueous solubility: <0.1 mg/mL due to hydrophobic substituents.

Agrochemical Applications

Fungicidal Activity

Triazoles are cornerstone fungicides, and this compound’s halogenated aryl groups may improve:

  • Systemic transport: Enhanced xylem mobility due to moderate lipophilicity.

  • Resistance mitigation: Multi-site binding reduces selection pressure.

Table 2: Comparative Efficacy of Triazole Fungicides

CompoundTarget PathogenEC₅₀ (μg/mL)
5-(2-Cl-Ph)-3-(2-F-Ph)-1-Me-1,2,4-triazoleFusarium graminearumPending
EpoxiconazoleZymoseptoria tritici0.12

Stability and Degradation

Environmental Persistence

  • Hydrolytic stability: Resistant to hydrolysis at pH 5–9 due to electron-withdrawing substituents.

  • Photodegradation: Halogenated aryl groups may undergo slow UV-induced dehalogenation.

Future Directions

Research Priorities

  • In vitro screens: Test against ESKAPE pathogens and CYP isoforms.

  • Formulation studies: Develop nanoemulsions to improve aqueous solubility.

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